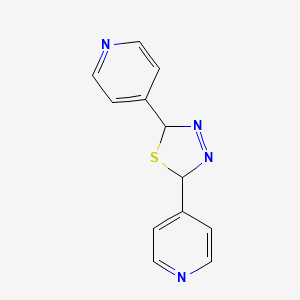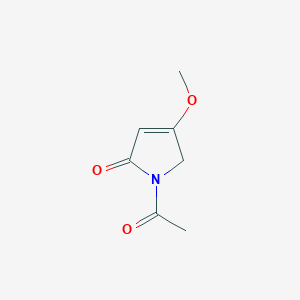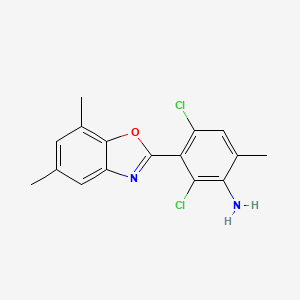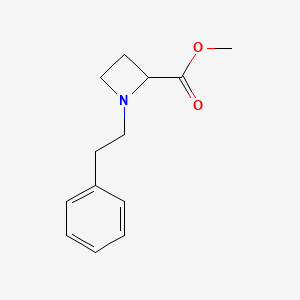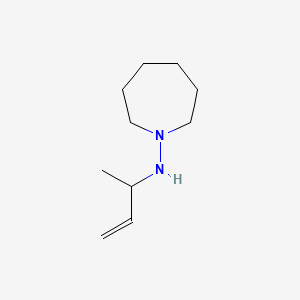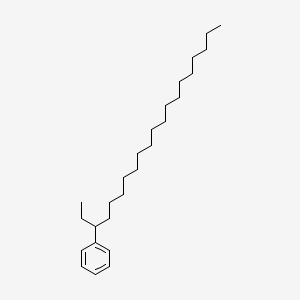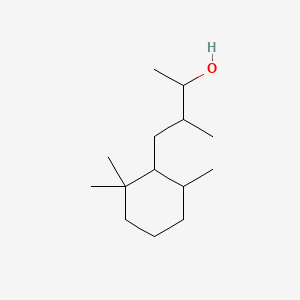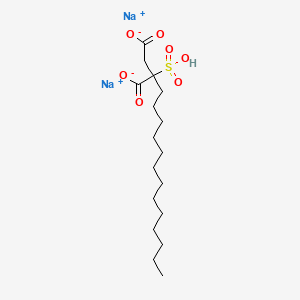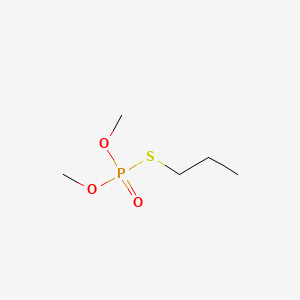
Phosphorothioic acid, O,O-dimethyl S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-dimethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as a systemic insecticide and acaricide. It is known for its effectiveness against sucking insects and its ability to act as a systemic agent, meaning it can be absorbed and translocated within plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O,O-dimethyl S-propyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methanol and propyl mercaptan under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{CH}_3\text{OH} + \text{C}_3\text{H}_7\text{SH} \rightarrow \text{(CH}_3\text{O})_2\text{P(S)C}_3\text{H}_7 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-propyl ester undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents can lead to the formation of toxic phosphorus oxides.
Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.
Substitution: It can react with nucleophiles, leading to substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
Oxidation: Phosphorus oxides.
Reduction: Phosphine gas.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl S-propyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-propyl ester involves its interaction with the nervous system of insects. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Profenofos: Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester.
Tolclofos-methyl: Phosphorothioic acid, O-(2,6-dichloro-4-methylphenyl) O,O-dimethyl ester.
Phosphorodithioic acid, O,O-diethyl ester: Another organophosphorus compound with similar reactivity.
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-propyl ester is unique due to its specific ester and propyl groups, which confer distinct chemical properties and biological activity. Its effectiveness as a systemic insecticide and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
76936-70-4 |
|---|---|
Molecular Formula |
C5H13O3PS |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1-dimethoxyphosphorylsulfanylpropane |
InChI |
InChI=1S/C5H13O3PS/c1-4-5-10-9(6,7-2)8-3/h4-5H2,1-3H3 |
InChI Key |
CSKHPKBIXZSVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


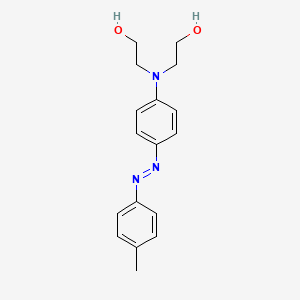
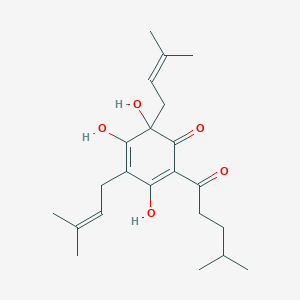
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

